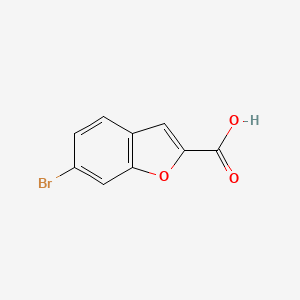

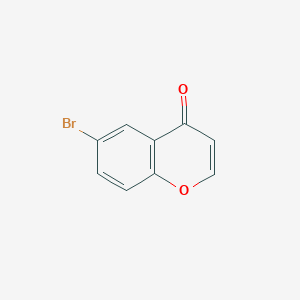

Acide 6-bromobenzofuranne-2-carboxylique

Vue d'ensemble

Description

6-Bromobenzofuran-2-carboxylic acid is a compound that belongs to the class of organic compounds known as benzofurans, which are characterized by a fused benzene and furan ring. The presence of a bromine atom at the 6-position and a carboxylic acid group at the 2-position distinguishes this compound from other benzofurans. Benzofurans are of significant interest due to their diverse biological activities and their use as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of benzofuran derivatives, including those with carboxylic acid functionalities, has been explored through various methods. A tandem synthesis approach has been developed for 2-carboxybenzofurans using Cu-catalyzed intramolecular C-O coupling and Mo(CO)6-mediated intermolecular carbonylation reactions, providing a one-step access to these compounds . Another method involves a one-pot strategy for the synthesis of 2-bromo-6-hydroxybenzofurans, which can serve as intermediates for further functionalization into various natural products and analogues . Additionally, electrochemical reduction in the presence of carbon dioxide has been used to synthesize carboxylic acid derivatives of benzofurans .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be elucidated using techniques such as X-ray diffraction, NMR, ESI-MS, and FT-IR. For instance, the structure of 2,6-dihydroxybenzoic acid was determined by single-crystal X-ray diffraction, revealing a hydrogen-bonded dimeric arrangement . Similarly, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid's structure was confirmed through NMR and single-crystal X-ray diffraction .

Chemical Reactions Analysis

Benzofuran derivatives can participate in various chemical reactions, including radical cyclization and carboxylation. Aryl radical cyclization with alkyne followed by tandem carboxylation has been demonstrated, leading to the formation of succinic acid derivatives . The reactivity of benzofuran derivatives with different carboxylic acid derivatives has also been studied, showing the potential for salt and co-crystal formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives, such as melting points, solubility, and crystalline structure, can be influenced by the presence of substituents on the benzofuran core. For example, the crystal and molecular structure of 2,6-dihydroxybenzoic acid shows a typical herringbone motif encountered in polycyclic aromatic compounds . The introduction of methoxy groups in 2,6-dimethoxybenzoic acid leads to the formation of a new polymorph with a non-planar molecular structure .

Applications De Recherche Scientifique

Synthèse organique

L'acide 6-bromobenzofuranne-2-carboxylique peut être utilisé en synthèse organique comme élément constitutif pour créer des molécules complexes. Son atome de brome est réactif et peut être utilisé pour une fonctionnalisation supplémentaire par le biais de diverses réactions organiques, telles que le couplage de Suzuki, qui est souvent utilisé dans la synthèse pharmaceutique .

Recherche pharmaceutique

Les dérivés du benzofuranne sont connus pour leurs nombreuses applications pharmaceutiques. Des composés comme l'amiodarone et le bergaptène ont des structures de benzofuranne et sont utilisés dans les médicaments contre l'arythmie et les troubles de la peau, respectivement . L'this compound pourrait servir de précurseur dans la synthèse d'agents thérapeutiques similaires.

Science des matériaux

En science des matériaux, ce composé pourrait être étudié pour le développement de nouveaux matériaux avec des applications potentielles dans l'électronique ou la photonique en raison des propriétés uniques du cycle benzofuranne .

Études de bioactivité

Les benzofurannes présentent une variété de bioactivités. Ainsi, l'this compound peut être étudié pour ses propriétés bioactives, ce qui pourrait conduire à la découverte de nouvelles activités biologiques et d'utilisations thérapeutiques .

Inhibition enzymatique

Certains dérivés du benzofuranne agissent comme inhibiteurs enzymatiques. Par exemple, sur la base d'un composé apparenté, l'acide 5-bromobenzofuranne-2-carboxylique, des sondes ont été conçues pour inhiber la kinase Pim-1, une enzyme impliquée dans la progression du cancer . La variante 6-bromo pourrait être explorée pour des propriétés inhibitrices similaires.

Chimie analytique

Les acides carboxyliques sont souvent utilisés en chimie analytique à des fins de détection. La structure spécifique de l'this compound pourrait lui permettre de servir d'étalon ou de réactif dans les techniques de chromatographie ou de spectroscopie .

Sécurité chimique et contrôle des risques

Le profil de sécurité du composé et les procédures de manipulation seraient essentiels pour la recherche impliquant la sécurité chimique et le contrôle des risques, garantissant des pratiques de laboratoire sûres .

Mécanisme D'action

Target of Action

6-Bromobenzofuran-2-carboxylic acid is a derivative of benzofuran compounds . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives are known to interact with their targets, leading to changes that result in their biological activities .

Biochemical Pathways

Benzofuran derivatives are known to affect various biochemical reactions or signaling pathways .

Pharmacokinetics

It’s known that the compound is solid at room temperature .

Result of Action

Benzofuran derivatives are known to have strong biological activities .

Action Environment

It’s known that the compound should be stored in a dry environment at 2-8°c .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Analyse Biochimique

Biochemical Properties

6-Bromobenzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interactions with proteins and enzymes are primarily through hydrogen bonding and hydrophobic interactions, which influence its binding affinity and specificity .

Cellular Effects

The effects of 6-Bromobenzofuran-2-carboxylic acid on different cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 6-Bromobenzofuran-2-carboxylic acid can inhibit cell proliferation and induce apoptosis by affecting key signaling pathways . Additionally, it influences the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 6-Bromobenzofuran-2-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of Pim-1 kinase, a protein involved in cell survival and proliferation . This inhibition is mediated through direct binding interactions, which disrupt the enzyme’s normal function and lead to downstream effects on gene expression and cellular processes .

Temporal Effects in Laboratory Settings

The stability and degradation of 6-Bromobenzofuran-2-carboxylic acid over time have been studied in laboratory settings. It has been found to be relatively stable under standard storage conditions, but its effects on cellular function can change over time. Long-term exposure to 6-Bromobenzofuran-2-carboxylic acid in vitro has shown sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have also demonstrated its prolonged effects on immune modulation and cancer cell inhibition .

Dosage Effects in Animal Models

The effects of 6-Bromobenzofuran-2-carboxylic acid vary with different dosages in animal models. At lower doses, it has been observed to enhance immune function and inhibit tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as liver toxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.

Metabolic Pathways

6-Bromobenzofuran-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which enhance its solubility and excretion . These metabolic processes are crucial for regulating the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of 6-Bromobenzofuran-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. It is known to be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific tissues, influencing its localization and biological activity .

Subcellular Localization

The subcellular localization of 6-Bromobenzofuran-2-carboxylic acid is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, thereby influencing its biological effects .

Propriétés

IUPAC Name |

6-bromo-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBSHNJYWRMJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363053 | |

| Record name | 6-Bromobenzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

439107-94-5 | |

| Record name | 6-Bromobenzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

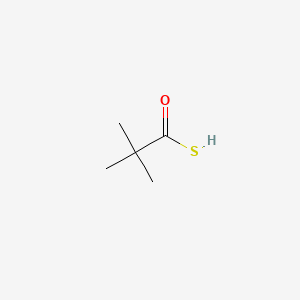

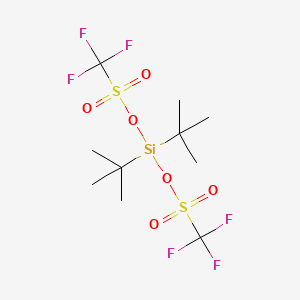

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[4.5]decan-1-one](/img/structure/B1332190.png)